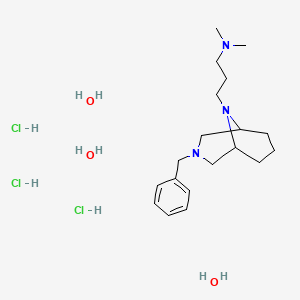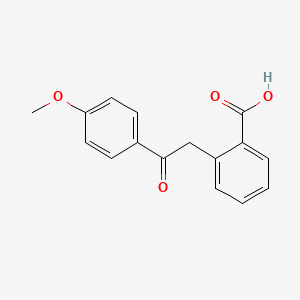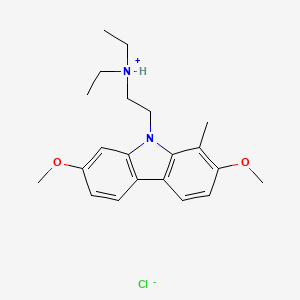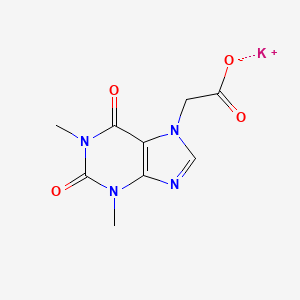
Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate is a chemical compound with the molecular formula C10H11KN4O4. It is a potassium salt derivative of a purine-based structure, which is known for its diverse applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate typically involves the reaction of 1,3-dimethylxanthine with potassium hydroxide in the presence of acetic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and other anions can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various purine derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other purine-based compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and as an intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of Potassium 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetate.
Theophylline: A similar purine derivative with known biological activities.
Caffeine: Another purine-based compound with stimulant properties.
Uniqueness
This compound is unique due to its specific potassium salt form, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.
Propiedades
Número CAS |
62026-29-3 |
|---|---|
Fórmula molecular |
C9H9KN4O4 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
potassium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |
InChI |
InChI=1S/C9H10N4O4.K/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1 |
Clave InChI |
JHIZOIFJUQBHMW-UHFFFAOYSA-M |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


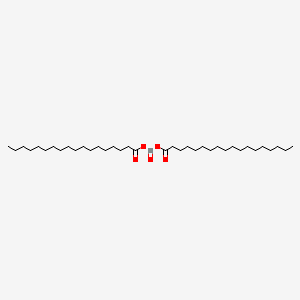

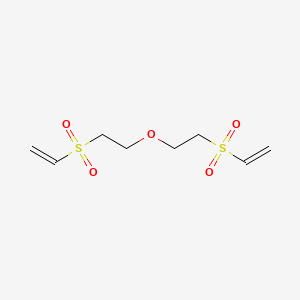
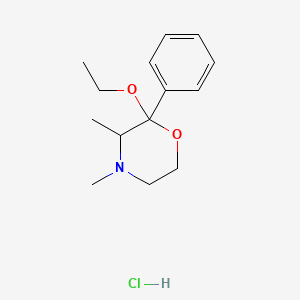
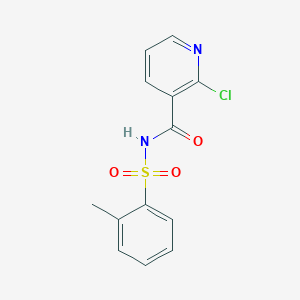


![[4-(1-acetyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13749390.png)
